
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide involves multiple steps. The primary synthetic route includes the reaction of 3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-ylamine with methanesulfonic acid to form the methanesulfonate ester. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or hydrides.
Scientific Research Applications
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This mechanism is particularly relevant in its potential anticancer activity, where it can interfere with DNA replication and cell division .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide stands out due to its unique combination of chemical groups and properties. Similar compounds include:
Cyclophosphamide: Another oxazaphosphorine compound used in cancer treatment.
Ifosfamide: A structural analog with similar therapeutic applications.
Trofosfamide: A related compound with distinct pharmacological properties.
Properties
CAS No. |
37752-26-4 |
|---|---|
Molecular Formula |
C9H20ClN2O5PS |
Molecular Weight |
334.76 g/mol |
IUPAC Name |
3-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]propyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN2O5PS/c1-19(14,15)17-9-2-5-11-18(13)12(7-4-10)6-3-8-16-18/h2-9H2,1H3,(H,11,13) |
InChI Key |
XLUZYXOJKKKJLS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCNP1(=O)N(CCCO1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



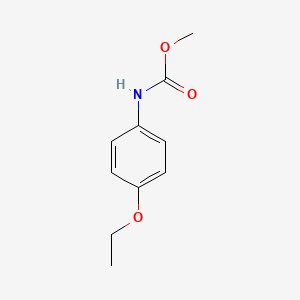
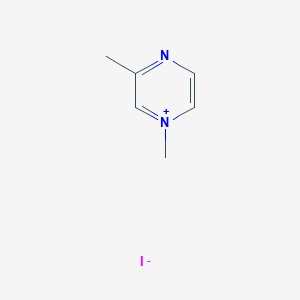
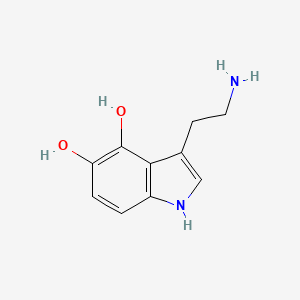
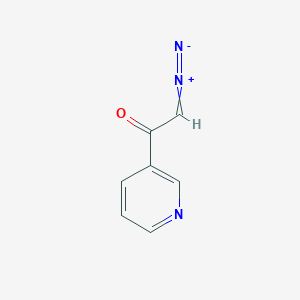
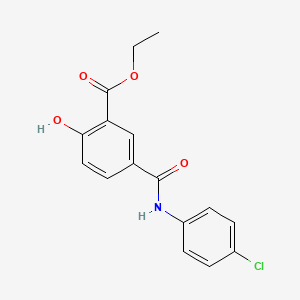
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
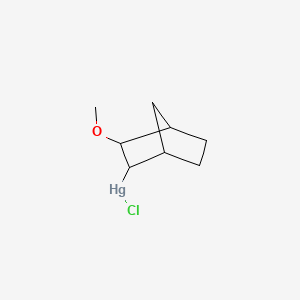
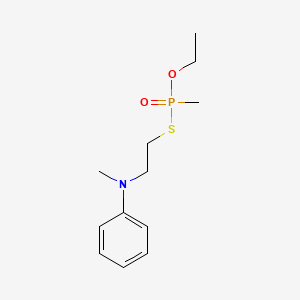
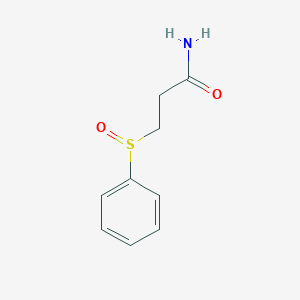
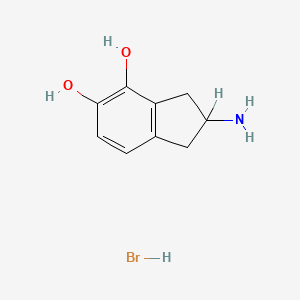
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
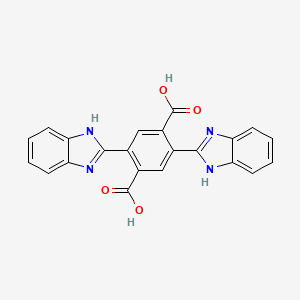
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
